

# A Comparative Guide to Quantum Chemical Calculations for Fluoronitrobenzene Compounds

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## Compound of Interest

Compound Name: 1-Fluoro-3-(2-nitrovinyl)benzene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods and Experimental Data

This guide provides a comprehensive comparison of quantum chemical calculations for fluoronitrobenzene isomers, offering valuable insights for researchers in computational chemistry, materials science, and drug development. By juxtaposing theoretical data from various computational methods with experimental findings, this document serves as a practical resource for selecting appropriate computational strategies and interpreting results for substituted aromatic compounds.

## Comparison of Calculated and Experimental Properties

Quantum chemical calculations offer a powerful tool for predicting the physicochemical properties of molecules. In this section, we compare the performance of different computational methods against experimental data for key properties of ortho-, meta-, and para-fluoronitrobenzene.

## Enthalpies of Formation

The standard molar enthalpies of formation in the gaseous phase ( $\Delta_f H_m^\circ(g)$ ) are crucial for understanding the thermodynamic stability of isomers. High-level ab initio calculations, such as

the G3(MP2)//B3LYP level of theory, demonstrate excellent agreement with experimental values obtained from combustion calorimetry.<sup>[1]</sup> As shown in the table below, the 4-fluoronitrobenzene isomer is experimentally and theoretically determined to be the most thermodynamically stable.<sup>[1]</sup>

Compound	Computational Method	Calculated $\Delta_f H_m^\circ$ (g) (kJ·mol <sup>-1</sup> )	Experimental $\Delta_f H_m^\circ$ (g) (kJ·mol <sup>-1</sup> )
2-Fluoronitrobenzene	G3(MP2)//B3LYP	-103.5	-102.4 ± 1.5 <sup>[1]</sup>
3-Fluoronitrobenzene	G3(MP2)//B3LYP	-128.9	-128.0 ± 1.7 <sup>[1]</sup>
4-Fluoronitrobenzene	G3(MP2)//B3LYP	-134.5	-133.9 ± 1.4 <sup>[1]</sup>

## Spectroscopic Properties

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are fundamental techniques for molecular characterization. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and the 6-311++G\*\* basis set, have been shown to provide theoretical spectra that are in good agreement with experimental FTIR, FT-Raman, and FT-NMR data.<sup>[2]</sup> These computational approaches are instrumental in the complete vibrational analysis of fluoronitrobenzene compounds.<sup>[2]</sup>

Property	Computational Method	Calculated Value	Experimental Value
2-Fluoronitrobenzene			
Selected Vibrational Frequencies (cm <sup>-1</sup> )	DFT/B3LYP/6-311++G	Data not explicitly provided in search results	Refer to experimental FTIR/Raman spectra[2]
<sup>1</sup> H NMR Chemical Shifts (ppm)	GIAO/B3LYP/6-311++G	Qualitatively good agreement reported[2]	Refer to experimental NMR spectra[2]
<sup>13</sup> C NMR Chemical Shifts (ppm)	GIAO/B3LYP/6-311++G	Qualitatively good agreement reported[2]	Refer to experimental NMR spectra[2]
4-Fluoronitrobenzene			
Selected Vibrational Frequencies (cm <sup>-1</sup> )	DFT/B3LYP/6-311++G	Data not explicitly provided in search results	Refer to experimental FTIR/Raman spectra[2]
<sup>1</sup> H NMR Chemical Shifts (ppm)	GIAO/B3LYP/6-311++G	Qualitatively good agreement reported[2]	Refer to experimental NMR spectra[2]
<sup>13</sup> C NMR Chemical Shifts (ppm)	GIAO/B3LYP/6-311++G	Qualitatively good agreement reported[2]	Refer to experimental NMR spectra[2]

Note: While the referenced study confirms good agreement, specific numerical data for direct comparison in this table was not available in the provided search snippets.

## Electronic Properties

Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP) are key electronic properties that provide insights into the reactivity and intermolecular interactions of molecules. These properties are routinely calculated using DFT methods.[2][3]

Compound	Computational Method	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Dipole Moment (Debye)
2-Fluoronitrobenzene	DFT/B3LYP/6-311++G	Data not explicitly provided in search results	Data not explicitly provided in search results	Data not explicitly provided in search results	Data not explicitly provided in search results
4-Fluoronitrobenzene	DFT/B3LYP/6-311++G	Data not explicitly provided in search results	Data not explicitly provided in search results	Data not explicitly provided in search results	Data not explicitly provided in search results

Note: Specific quantitative values for HOMO, LUMO, and dipole moment were not available in the provided search snippets for a direct comparison.

## Experimental and Computational Protocols

### Experimental Methodologies

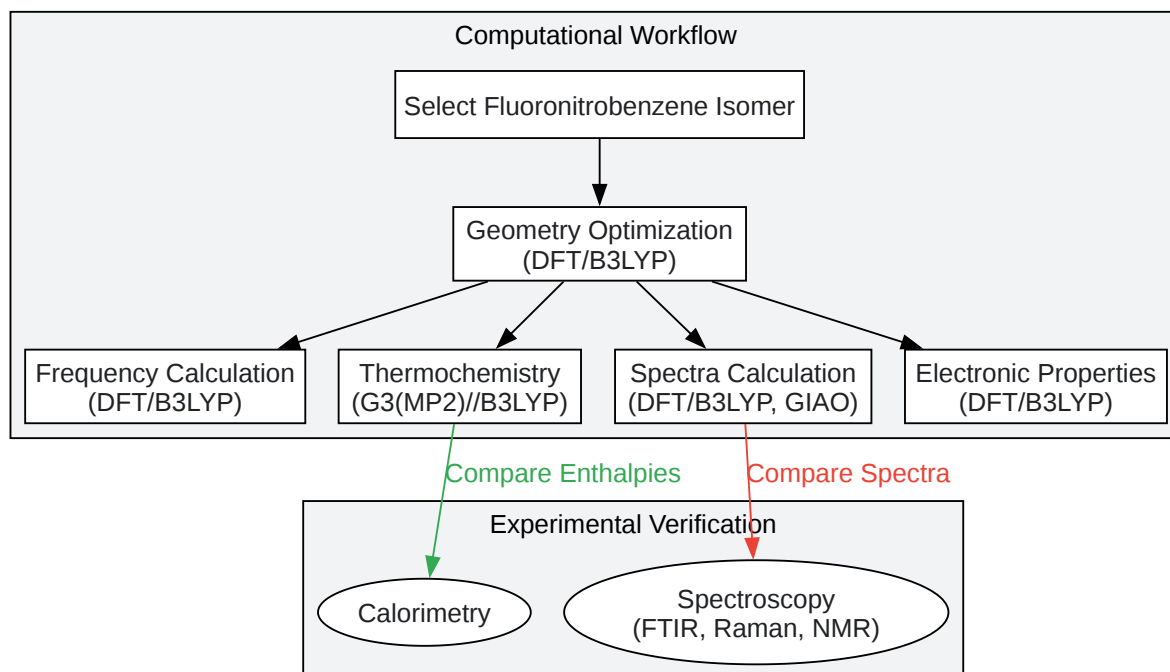
- **Combustion Calorimetry:** The standard molar enthalpies of formation in the liquid phase for the fluoronitrobenzene isomers were determined from the standard molar energies of combustion.<sup>[1]</sup> These measurements were carried out using a rotating bomb combustion calorimeter.<sup>[1]</sup>
- **Vapor Pressure Measurement:** A static method was employed to measure the vapor pressures of the compounds, which allowed for the determination of the standard molar enthalpies of vaporization and sublimation.<sup>[1]</sup>
- **Spectroscopy:** Experimental FTIR, FT-Raman, and FT-NMR spectra were recorded for o-fluoronitrobenzene and p-fluoronitrobenzene to characterize their vibrational and electronic properties.<sup>[2]</sup>

### Computational Methodologies

- Geometry Optimization: The molecular geometries of the fluoronitrobenzene isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional.[2][4]
- Thermodynamic Calculations: High-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory were used to compute the gas-phase enthalpies of formation.[1]
- Spectroscopic Calculations: Vibrational frequencies and NMR chemical shifts were calculated using DFT with the B3LYP functional and the 6-311++G\*\* and 6-31G\*\* basis sets. [2] The Gauge-Independent Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.[2]
- Electronic Property Calculations: Frontier molecular orbitals (HOMOs and LUMOs) and molecular electrostatic potential surfaces (MESP) were calculated at the B3LYP/6-311++G\*\* level to understand the electronic properties and chemical reactivity.[2]

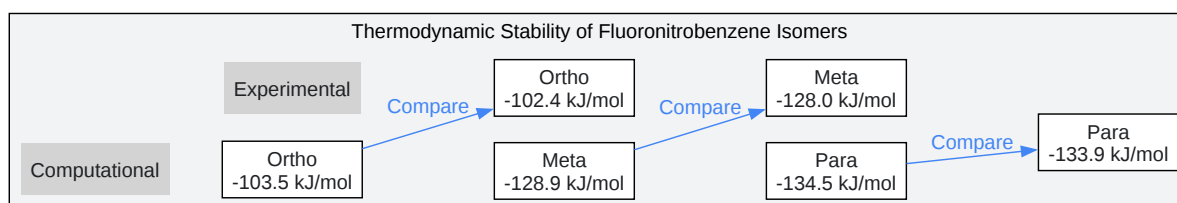
## Visualizing Computational Workflows and Comparisons

To aid in the understanding of the computational processes and the relationships between calculated and experimental data, the following diagrams are provided.



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Caption: General workflow for quantum chemical calculations and experimental validation.



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